molecular formula C17H24N2O3 B267009 4-[(cyclohexylcarbonyl)amino]-N-(2-methoxyethyl)benzamide

4-[(cyclohexylcarbonyl)amino]-N-(2-methoxyethyl)benzamide

Numéro de catalogue B267009
Poids moléculaire: 304.4 g/mol
Clé InChI: VCVBAQFNWQEJFC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-[(cyclohexylcarbonyl)amino]-N-(2-methoxyethyl)benzamide is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is also known by its chemical name, CX-5461. It is a potent inhibitor of RNA polymerase I, which makes it a promising candidate for cancer treatment.

Mécanisme D'action

CX-5461 inhibits RNA polymerase I, which is responsible for the transcription of ribosomal RNA (rRNA). This inhibition leads to a decrease in the production of ribosomes, which are essential for protein synthesis. Cancer cells are known to have high rates of protein synthesis, and CX-5461 targets this process specifically. In addition, CX-5461 has been shown to induce DNA damage, leading to cell death.
Biochemical and Physiological Effects:
CX-5461 has been shown to have a variety of biochemical and physiological effects. In addition to its effects on protein synthesis and DNA damage, CX-5461 has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to reduce the expression of genes involved in cell proliferation and survival.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of CX-5461 is its specificity for cancer cells. It targets the process of protein synthesis, which is upregulated in cancer cells. In addition, CX-5461 has been shown to be effective against cancer stem cells, which are often resistant to chemotherapy drugs. However, CX-5461 has some limitations for lab experiments. Its synthesis method is complex, and the yield is relatively low. In addition, CX-5461 has been shown to have off-target effects on other RNA polymerases, which could limit its specificity.

Orientations Futures

There are several future directions for research on CX-5461. One area of interest is the development of more efficient synthesis methods. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to CX-5461. In addition, there is interest in developing combination therapies that include CX-5461. Finally, there is interest in exploring the potential use of CX-5461 in other diseases, such as viral infections and neurodegenerative disorders.
Conclusion:
CX-5461 is a promising compound that has the potential to be used in cancer research. Its specificity for cancer cells and ability to sensitize cancer cells to other chemotherapy drugs make it a promising candidate for combination therapy. While there are limitations to its use in lab experiments, there are several future directions for research on CX-5461 that could lead to its wider use in scientific research.

Méthodes De Synthèse

The synthesis of CX-5461 involves several steps. The starting material is 4-bromo-N-(2-methoxyethyl)benzamide, which is reacted with cyclohexyl isocyanate to form the corresponding carbamate. This intermediate is then treated with trifluoroacetic acid to remove the protecting group and yield CX-5461. The overall yield of this synthesis method is around 25%.

Applications De Recherche Scientifique

CX-5461 has been studied extensively for its potential use in cancer research. It has been shown to be effective against a variety of cancer cell lines, including breast, lung, and prostate cancer. In addition, CX-5461 has been shown to be effective against cancer stem cells, which are thought to be responsible for cancer recurrence and metastasis. CX-5461 has also been shown to sensitize cancer cells to other chemotherapy drugs, making it a promising candidate for combination therapy.

Propriétés

Nom du produit

4-[(cyclohexylcarbonyl)amino]-N-(2-methoxyethyl)benzamide

Formule moléculaire

C17H24N2O3

Poids moléculaire

304.4 g/mol

Nom IUPAC

4-(cyclohexanecarbonylamino)-N-(2-methoxyethyl)benzamide

InChI

InChI=1S/C17H24N2O3/c1-22-12-11-18-16(20)14-7-9-15(10-8-14)19-17(21)13-5-3-2-4-6-13/h7-10,13H,2-6,11-12H2,1H3,(H,18,20)(H,19,21)

Clé InChI

VCVBAQFNWQEJFC-UHFFFAOYSA-N

SMILES

COCCNC(=O)C1=CC=C(C=C1)NC(=O)C2CCCCC2

SMILES canonique

COCCNC(=O)C1=CC=C(C=C1)NC(=O)C2CCCCC2

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.